

A Technical Guide to Methyl Cyclopentylphenylglycolate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl cyclopentylphenylglycolate*

Cat. No.: *B023521*

[Get Quote](#)

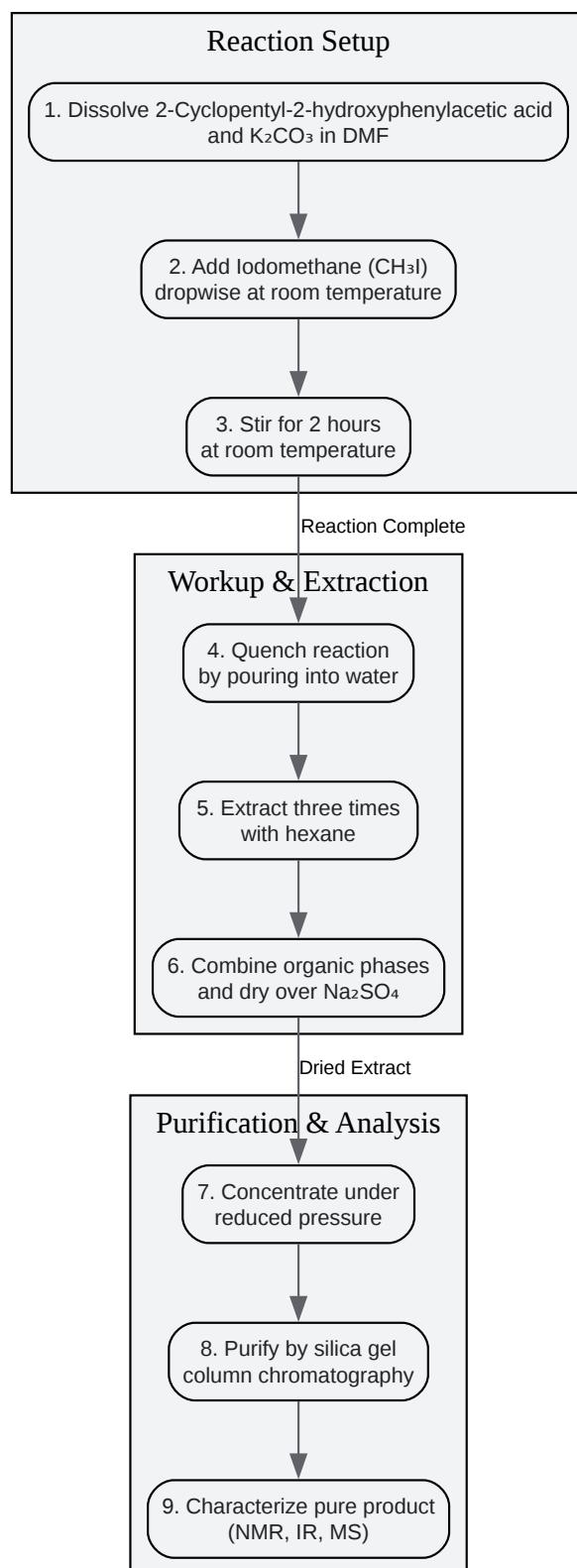
Abstract: This technical guide provides an in-depth analysis of **Methyl Cyclopentylphenylglycolate**, a key organic intermediate. It details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and describes standard analytical techniques for its characterization. Furthermore, this document explores its critical role as a precursor in the pharmaceutical industry, particularly in the synthesis of anticholinergic agents. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile molecule.

Introduction

Methyl Cyclopentylphenylglycolate, also known as Methyl α -Cyclopentylmandelate, is a carboxylate ester characterized by a central quaternary carbon bonded to a phenyl group, a cyclopentyl group, a hydroxyl group, and a methyl ester. Its unique structure makes it a valuable building block in organic synthesis.^[1] While it finds use in the synthesis of various organic compounds for materials science and agrochemicals, its most prominent application is within the pharmaceutical industry.^[1] It serves as a crucial intermediate in the manufacture of several active pharmaceutical ingredients (APIs), particularly anticholinergic drugs like Glycopyrrolate. Understanding the precise properties, synthesis, and handling of this compound is paramount for ensuring the purity, efficacy, and safety of the final drug products.

Physicochemical Properties

The accurate characterization of a starting material is a foundational requirement for any synthetic workflow. The key physicochemical properties of **Methyl Cyclopentylphenylglycolate** (CAS No: 19833-96-6) are summarized below.[\[1\]](#)[\[2\]](#)


Property	Value	Source
Molecular Formula	C ₁₄ H ₁₈ O ₃	[1] [2] [3]
Molecular Weight	234.29 g/mol	[1] [2] [3]
IUPAC Name	methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate	[2]
Appearance	Clear colorless to pale yellow oil	[1] [4]
Boiling Point	357.5 °C at 760 mmHg; 120-127 °C at 0.25 Torr	[1] [4]
Density	~1.16 g/cm ³	[1] [5]
Solubility	Slightly soluble in DMSO, Ethyl Acetate, Methanol	[1] [4]
Storage	Sealed in dry, room temperature conditions or under refrigeration	[1] [4]

Synthesis and Mechanistic Insights

The synthesis of **Methyl Cyclopentylphenylglycolate** is a critical process for pharmaceutical manufacturing. A common and reliable method involves the esterification of 2-Cyclopentyl-2-hydroxyphenylacetic acid. This process is not merely a procedural step but a controlled chemical transformation where each component plays a specific role to ensure high yield and purity.

Synthetic Workflow Diagram

The following diagram illustrates the typical laboratory-scale synthesis of **Methyl Cyclopentylphenylglycolate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Methyl Cyclopentylphenylglycolate**.

Experimental Protocol: Esterification

This protocol is based on a standard Williamson ether synthesis-like reaction, adapted for esterification using an alkyl halide.

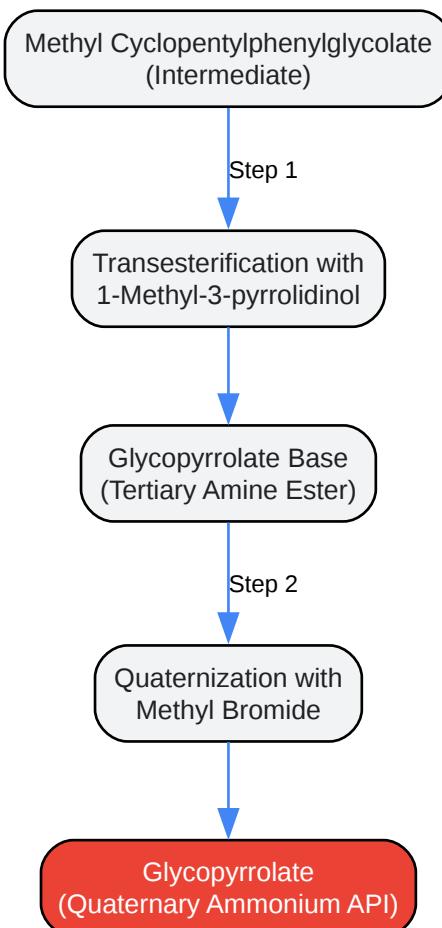
- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid (1.0 eq) and potassium carbonate (K_2CO_3 , 2.5 eq) in anhydrous N,N-dimethylformamide (DMF).^[6]
 - **Expertise & Experience:** Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is a much more effective nucleophile than the neutral carboxylic acid. DMF is chosen as the solvent because it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile.
- **Reaction:** Slowly add iodomethane (CH_3I , 3.0 eq) to the mixture at room temperature.^[6]
 - **Expertise & Experience:** Iodomethane is a highly reactive methylating agent. The iodide is an excellent leaving group, facilitating the S_N2 reaction with the carboxylate. The reaction is typically exothermic, so slow addition is crucial to maintain temperature control.
- **Monitoring:** Allow the reaction to stir for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
- **Workup:** Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with a nonpolar organic solvent like hexane.^[6]
 - **Trustworthiness:** This aqueous workup is a self-validating step. It serves to remove the water-soluble DMF and inorganic salts (like potassium iodide and excess potassium carbonate), leaving the desired ester product in the organic phase.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the resulting oil via

silica gel column chromatography, typically using a hexane/dichloromethane or hexane/ethyl acetate gradient.[6]

- **Expertise & Experience:** Silica gel chromatography separates the desired product from any unreacted starting material or byproducts based on polarity. The choice of eluent is critical for achieving good separation.

Analytical Characterization

To ensure the identity and purity of the synthesized **Methyl Cyclopentylphenylglycolate**, a suite of spectroscopic methods must be employed.


- **¹H NMR (Proton Nuclear Magnetic Resonance):** In CDCl₃, the spectrum should confirm the presence of all key proton environments. Expected signals include multiplets for the cyclopentyl and phenyl protons, a singlet for the methyl ester protons (around 3.77 ppm), and a singlet for the hydroxyl proton (around 3.74 ppm).[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides functional group confirmation. Key absorbances include a strong C=O stretch for the ester (around 1730 cm⁻¹), a broad O-H stretch for the alcohol (around 3500 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) spectrum will show a molecular ion peak (M⁺) at m/z = 234, corresponding to the molecular weight of C₁₄H₁₈O₃.[2]

Application as a Pharmaceutical Intermediate

Methyl Cyclopentylphenylglycolate is not an active drug itself but a critical precursor for anticholinergic agents, such as Glycopyrrolate. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the parasympathetic nervous system.

Synthetic Pathway to Glycopyrrolate

The conversion of **Methyl Cyclopentylphenylglycolate** to Glycopyrrolate involves a transesterification reaction followed by quaternization of a nitrogen atom.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from intermediate to the final Glycopyrrolate API.

This final API, Glycopyrrolate, is a quaternary ammonium cation that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its applications include reducing secretions before surgery, treating peptic ulcers, and managing drooling.

Conclusion

Methyl Cyclopentylphenylglycolate is a fundamentally important molecule whose precise chemical and physical properties are well-documented. Its synthesis, while straightforward, requires careful control over reaction conditions and rigorous purification to be suitable for pharmaceutical applications. As an indispensable building block for potent anticholinergic drugs, a thorough understanding of its chemistry, as outlined in this guide, is essential for professionals in the field of drug development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 19833-96-6,Methyl cyclopentylphenylglycolate | lookchem [lookchem.com]
- 2. Methyl cyclopentylmandelate | C14H18O3 | CID 89233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl cyclopentylphenylglycolate (19833-96-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Methyl cyclopentylphenylglycolate price,buy Methyl cyclopentylphenylglycolate - chemicalbook [chemicalbook.com]
- 5. Methyl cyclopentylphenylglycolate | CAS#:19833-96-6 | Chemsoc [chemsoc.com]
- 6. Methyl cyclopentylphenylglycolate CAS#: 19833-96-6 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl Cyclopentylphenylglycolate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023521#molecular-weight-and-formula-of-methyl-cyclopentylphenylglycolate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com